N-[(2-Propoxyphenyl)methylidene]hydroxylamine
CAS No.: 154238-43-4
Cat. No.: VC0143110
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154238-43-4 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.219 |
| IUPAC Name | N-[(2-propoxyphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h3-6,8,12H,2,7H2,1H3 |
| Standard InChI Key | RGCMZYMCFBSSIG-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC=C1C=NO |
Introduction
N-[(2-Propoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H13NO. It is a derivative of hydroxylamine, where the hydroxylamine group is connected to a 2-propoxyphenyl methylidene moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Applications
While specific synthesis methods for N-[(2-Propoxyphenyl)methylidene]hydroxylamine are not detailed in the available literature, compounds of this nature are typically synthesized through condensation reactions involving hydroxylamine derivatives and appropriate aldehydes or ketones. The applications of such compounds can vary widely, including roles in organic synthesis, pharmaceutical research, and materials science.
Comparison with Related Compounds
For comparison, Hydroxylamine, O-((4-propoxyphenyl)methyl)-, a related compound, has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol. This compound differs in both its molecular structure and properties, such as having a higher molecular weight and a different substitution pattern on the phenyl ring .
| Compound | Molecular Formula | Molecular Weight | Exact Mass |
|---|---|---|---|
| N-[(2-Propoxyphenyl)methylidene]hydroxylamine | C10H13NO | 179.216 g/mol | 179.095 g/mol |
| Hydroxylamine, O-((4-propoxyphenyl)methyl)- | C10H15NO2 | 181.23 g/mol | 181.110278721 Da |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume